Cas no 1037147-49-1 (N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinamine, N-[(1-methyl-1H-pyrrol-2-yl)methyl]-
- N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine
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- Inchi: 1S/C11H13N3/c1-14-7-3-5-11(14)9-13-10-4-2-6-12-8-10/h2-8,13H,9H2,1H3
- InChI Key: WHIRKSMKGHECJI-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1NCC1=CC=CN1C
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165708-0.05g |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 0.05g |
$851.0 | 2023-05-24 | ||
| Enamine | EN300-165708-0.1g |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 0.1g |
$892.0 | 2023-05-24 | ||
| Enamine | EN300-165708-0.25g |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 0.25g |
$933.0 | 2023-05-24 | ||
| Enamine | EN300-165708-0.5g |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 0.5g |
$974.0 | 2023-05-24 | ||
| Enamine | EN300-165708-1.0g |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 1g |
$1014.0 | 2023-05-24 | ||
| Enamine | EN300-165708-2.5g |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 2.5g |
$1988.0 | 2023-05-24 | ||
| Enamine | EN300-165708-5.0g |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 5g |
$2940.0 | 2023-05-24 | ||
| Enamine | EN300-165708-10.0g |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 10g |
$4360.0 | 2023-05-24 | ||
| Ambeed | A1055092-1g |
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 95% | 1g |
$655.0 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17718-100MG |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |
1037147-49-1 | 95% | 100MG |
¥ 1,095.00 | 2023-04-03 |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine Suppliers
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine
Research Brief on 1037147-49-1 and N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine in Chemical Biology and Pharmaceutical Applications
The compound 1037147-49-1 and its derivative N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a growing class of small-molecule modulators that exhibit promising biological activities, particularly in the context of targeted therapies and drug discovery. This research brief aims to synthesize the latest findings on these compounds, highlighting their structural features, mechanisms of action, and potential therapeutic applications.
Recent studies have identified 1037147-49-1 as a key intermediate in the synthesis of bioactive molecules, with its unique chemical scaffold offering versatility for further functionalization. The derivative N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine, in particular, has been investigated for its role as a potential kinase inhibitor. Kinases are critical targets in oncology and inflammatory diseases, and the ability of this compound to modulate kinase activity has been demonstrated in vitro and in preclinical models. Structural-activity relationship (SAR) studies have further elucidated the importance of the pyrrole and pyridine moieties in binding affinity and selectivity.
One of the most notable advancements in this area is the application of computational modeling and high-throughput screening to optimize the pharmacokinetic properties of N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine. Researchers have employed molecular docking simulations to predict binding modes with target kinases, such as EGFR and BRAF, which are implicated in various cancers. These simulations, coupled with experimental validation, have revealed that the compound exhibits nanomolar inhibitory activity, positioning it as a promising candidate for further development.
In addition to its kinase inhibitory properties, recent publications have explored the broader pharmacological potential of 1037147-49-1 and its derivatives. For instance, studies have investigated their roles in modulating GPCR (G-protein-coupled receptor) signaling pathways, which are involved in a wide range of physiological processes. The ability of these compounds to interact with GPCRs opens new avenues for treating neurological and metabolic disorders. Furthermore, their favorable toxicity profiles in preliminary toxicity assays suggest a potential for clinical translation.
Despite these promising findings, challenges remain in the development of 1037147-49-1 and N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine as therapeutic agents. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further medicinal chemistry optimization. Collaborative efforts between academia and industry are underway to tackle these challenges, with several patents filed in recent years to protect novel derivatives and formulations.
In conclusion, the research on 1037147-49-1 and N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine underscores their potential as versatile scaffolds in drug discovery. Their ability to target kinases and GPCRs, combined with advances in computational and synthetic chemistry, positions them as valuable tools for developing next-generation therapeutics. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications, ultimately paving the way for novel treatments in oncology and beyond.
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